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3-amino-N-(3-chloro-2-methylphenyl)propanamide Documentation Hub

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  • Product: 3-amino-N-(3-chloro-2-methylphenyl)propanamide
  • CAS: 938517-08-9

Core Science & Biosynthesis

Foundational

chemical structure of 3-amino-N-(3-chloro-2-methylphenyl)propanamide

Technical Monograph: Structural Dynamics and Synthetic Protocols for 3-amino-N-(3-chloro-2-methylphenyl)propanamide CAS Registry Number: 938517-08-9 Formula: C₁₀H₁₃ClN₂O Molecular Weight: 212.68 g/mol Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Dynamics and Synthetic Protocols for 3-amino-N-(3-chloro-2-methylphenyl)propanamide

CAS Registry Number: 938517-08-9 Formula: C₁₀H₁₃ClN₂O Molecular Weight: 212.68 g/mol

Executive Summary & Structural Pharmacophore

3-amino-N-(3-chloro-2-methylphenyl)propanamide is a specialized anilide scaffold used primarily as a fragment in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and as a building block for combinatorial libraries. It functions as a "linker-head" motif, where the 3-chloro-2-methylaniline moiety provides a hydrophobic, sterically defined "head" that occupies deep hydrophobic pockets in protein targets (often the ATP-binding site of kinases), while the 3-aminopropanamide (β-alanine) tail serves as a solubilizing linker or a handle for further derivatization.

Key Structural Features:

  • Steric Lock: The 2-methyl group on the phenyl ring introduces significant steric hindrance (A(1,3)-strain) relative to the amide carbonyl. This forces the phenyl ring to twist out of coplanarity with the amide bond (dihedral angle typically ~60–90°), creating a distinct 3D conformation essential for selectivity in biological binding.

  • Electronic Modulation: The 3-chloro substituent is electron-withdrawing (

    
    ), reducing the electron density of the aromatic ring and increasing metabolic stability against oxidation at the para-position.
    
  • Basic Terminus: The primary amine (

    
    ) exists predominantly as a cation at physiological pH, improving aqueous solubility compared to purely lipophilic anilides.
    

Retrosynthetic Analysis & Strategy

To ensure high purity and avoid polymerization side-reactions common with acrylamide intermediates, we recommend the Orthogonal Protection Strategy (Route A) for research-scale synthesis. For industrial scale-up, the Michael Addition Strategy (Route B) is preferred due to atom economy.

Route A: High-Fidelity Laboratory Synthesis (Recommended)

This route utilizes N-Boc-β-alanine to prevent self-polymerization and ensure regioselectivity.

  • Coupling: N-Boc-β-alanine is activated and coupled with 3-chloro-2-methylaniline.

  • Deprotection: Acidolytic removal of the Boc group yields the final salt.

Route B: Industrial Scale-Up
  • Acylation: 3-chloro-2-methylaniline + Acryloyl chloride

    
     Acrylamide intermediate.
    
  • Michael Addition: Reaction with aqueous ammonia yields the target.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 3-amino-N-(3-chloro-2-methylphenyl)propanamide hydrochloride (HCl salt form).

Step 1: Amide Coupling
  • Reagents: N-Boc-β-alanine (1.0 equiv), 3-chloro-2-methylaniline (1.0 equiv), HATU (1.1 equiv), DIPEA (2.5 equiv), DMF (anhydrous).

  • Procedure:

    • Dissolve N-Boc-β-alanine (1.89 g, 10 mmol) in DMF (20 mL) under

      
       atmosphere.
      
    • Add DIPEA (4.35 mL, 25 mmol) followed by HATU (4.18 g, 11 mmol). Stir for 15 minutes to form the active ester.

    • Add 3-chloro-2-methylaniline (1.42 g, 10 mmol). Note: The reaction may be slower than typical anilines due to the steric hindrance of the 2-methyl group.

    • Stir at room temperature for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes).

    • Workup: Dilute with EtOAc (100 mL), wash with 1M HCl (2x), sat.

      
       (2x), and brine. Dry over 
      
      
      
      and concentrate.
    • Purification: Flash chromatography (Hexanes/EtOAc gradient) to yield the Boc-protected intermediate.

Step 2: Boc-Deprotection
  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the intermediate in minimal Dioxane or DCM.

    • Add 4M HCl in Dioxane (10 equiv) at 0°C. Warm to RT and stir for 2 hours.

    • Isolation: The product often precipitates as the HCl salt. Filter the white solid and wash with diethyl ether. If no precipitate forms, concentrate and triturate with ether.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix and reaction flow for synthesizing this scaffold, highlighting the critical "Steric Check" required due to the 2-methyl group.

SynthesisFlow Start Target: 3-amino-N-(3-chloro-2-methylphenyl)propanamide Aniline Precursor: 3-chloro-2-methylaniline (Sterically Hindered Nucleophile) Start->Aniline Retrosynthesis RouteChoice Select Strategy Aniline->RouteChoice RouteA Route A: Boc-Protection (High Purity / Lab Scale) RouteChoice->RouteA RouteB Route B: Acrylamide Michael Addn (Atom Economy / Scale Up) RouteChoice->RouteB StepA1 Step 1: HATU Coupling (Overcomes Steric Hindrance) RouteA->StepA1 StepB1 Step 1: Acryloylation (Acryloyl Chloride) RouteB->StepB1 StepA2 Step 2: HCl/Dioxane Deprotection StepA1->StepA2 Final Final Product (HCl Salt) Stable Solid StepA2->Final StepB2 Step 2: NH3 Michael Addition StepB1->StepB2 StepB2->Final

Caption: Retrosynthetic logic flow comparing the high-fidelity Boc-protection route (A) vs. the industrial Michael addition route (B).

Structural Characterization (Data Validation)

Since this is a specific intermediate, experimental spectra should be validated against these calculated values.

Predicted NMR Shifts (DMSO-d6)

Note: Amide proton shift is highly sensitive to concentration and temperature.

NucleusPositionShift (δ ppm)MultiplicityAssignment
1H NH (Amide)9.60s (broad)Amide Proton
1H Ar-H (5)7.30tAromatic (meta to Cl)
1H Ar-H (4)7.22dAromatic (para to NH)
1H Ar-H (6)7.15dAromatic (ortho to NH)
1H

7.80s (broad)Ammonium (if HCl salt)
1H

-CH2
2.65tPropyl chain (next to C=O)
1H

-CH2
3.05tPropyl chain (next to N)
1H

2.18sMethyl on Phenyl Ring
Physiochemical Properties[2][3]
PropertyValueImplication
LogP (Calc) ~1.6Moderate lipophilicity; good membrane permeability.
pKa (Amine) 9.8Highly ionized at physiological pH (Solubility aid).
pKa (Amide) ~15Neutral under physiological conditions.
PSA ~55 ŲGood oral bioavailability potential.

Safety & Handling (Critical)

  • Aniline Toxicity: The starting material, 3-chloro-2-methylaniline, is a substituted aniline. It is toxic by inhalation, ingestion, and skin contact. It is a known methemoglobinemia inducer. All weighing must occur in a fume hood.

  • Sensitization: The final product is an electrophilic amide precursor (if degraded back to acrylamide) and a primary amine; treat as a potential skin sensitizer.

References

  • Biosynth. (2024). 3-Amino-N-(3-chloro-2-methylphenyl)propanamide Product Monograph. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline. Retrieved from [1]

  • CymitQuimica. (2024). Chemical Structure and Properties of CAS 938517-08-9. Retrieved from

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis, Evaluation, and Therapeutic Potential of Beta-Alanine 3-Chloro-2-Methylanilide Derivatives

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the exploration of a novel class of compounds: beta-alanine 3-chloro-2-me...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the exploration of a novel class of compounds: beta-alanine 3-chloro-2-methylanilide derivatives. As this specific chemical series is not extensively documented in current literature, this document serves as a forward-looking research and development roadmap. We will detail a robust synthetic pathway, propose a primary therapeutic application based on structure-activity relationships of analogous compounds, and outline a systematic workflow for screening, characterization, and optimization. This guide is designed to empower researchers to confidently embark on the investigation of this promising, unexplored chemical space.

Introduction: The Rationale for Derivatization

Beta-alanine is a naturally occurring beta-amino acid, serving as a crucial precursor to the dipeptide carnosine, which plays a significant role in muscle buffering capacity.[1][2][3] Beyond its physiological role, the beta-alanine scaffold presents a versatile platform for medicinal chemistry. The creation of derivatives, such as esters, amides, and anilides, has been a strategy to unlock new therapeutic potential, notably in the realm of antimicrobial agents.[4][5]

Anilides, in particular, have a rich history in drug discovery, with the substituent pattern on the aromatic ring being a key determinant of biological activity. Substituted anilides of various carboxylic acids have demonstrated significant antibacterial and antifungal properties.[6][7] The presence of halogen and nitro groups on the anilide ring has been particularly correlated with potent antimicrobial effects.[7][8]

The subject of this guide, 3-chloro-2-methylaniline, is a common intermediate in the synthesis of pharmaceuticals and agrochemicals, suggesting its utility as a pharmacophore.[9][10][11] By combining the beta-alanine backbone with the 3-chloro-2-methylanilide moiety, we hypothesize the creation of a novel class of compounds with significant therapeutic potential, particularly as antimicrobial agents. This guide provides the foundational knowledge and experimental designs to test this hypothesis.

Proposed Synthesis of Beta-Alanine 3-Chloro-2-Methylanilide Derivatives

The synthesis of the target compounds can be approached through a reliable and well-documented multi-step process. The core of this process is the formation of an amide bond between a protected beta-alanine and 3-chloro-2-methylaniline. The following protocol is based on established methods for the synthesis of beta-alanine anilides.[5]

Overall Synthetic Scheme

Synthetic_Pathway cluster_0 Step 1: N-Protection cluster_1 Step 2: Acid Chloride Formation cluster_2 Step 3: Amide Coupling cluster_3 Step 4: Deprotection (Optional) A Beta-Alanine B N-Benzoyl-beta-alanine (3-Benzamidopropanoic acid) A->B  Benzoyl Chloride,  10% NaOH (aq)  (Schotten-Baumann) C N-Benzoyl-beta-alanine acid chloride B->C  Thionyl Chloride (SOCl2),  Heat (70-80°C) E N-(3-((3-chloro-2-methylphenyl)amino)- 3-oxopropyl)benzamide C->E D 3-Chloro-2-methylaniline D->E F beta-Alanine 3-chloro-2-methylanilide (Final Product) E->F  Acidic Hydrolysis  (e.g., 6M HCl, Reflux)

Caption: Proposed synthetic pathway for beta-alanine 3-chloro-2-methylanilide.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Benzamidopropanoic Acid (N-Protected Beta-Alanine)

  • Rationale: The amino group of beta-alanine is protected to prevent self-polymerization and to direct the reaction to the carboxylic acid group. The benzoyl group is a robust protecting group suitable for this synthesis. This is a classic Schotten-Baumann reaction.[5]

  • Procedure:

    • Dissolve beta-alanine (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.5 eq) in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Add benzoyl chloride (1.2 eq) dropwise while vigorously stirring.

    • Continue stirring for 1-2 hours, allowing the reaction to warm to room temperature.

    • Acidify the reaction mixture with concentrated hydrochloric acid (HCl) until a white precipitate forms (pH ~2).

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol/water to yield pure 3-benzamidopropanoic acid.

    • Confirm the structure using ¹H NMR and IR spectroscopy.

Step 2: Formation of 3-Benzamidopropanoyl Chloride (Acid Chloride)

  • Rationale: The carboxylic acid is converted to a more reactive acid chloride to facilitate amide bond formation with the weakly nucleophilic aniline. Thionyl chloride is a common and effective reagent for this transformation.[5]

  • Procedure:

    • In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add 3-benzamidopropanoic acid (1.0 eq).

    • Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

    • Heat the mixture at 70-80°C for 2-3 hours until the evolution of gas ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step without further purification.

Step 3: Amide Coupling to form N-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)benzamide

  • Rationale: This is the key bond-forming step. The highly reactive acid chloride reacts with the amino group of 3-chloro-2-methylaniline to form the desired anilide. The reaction is typically performed in an inert solvent at low temperature to control reactivity.

  • Procedure:

    • Dissolve 3-chloro-2-methylaniline (1.0 eq) in a suitable aprotic solvent (e.g., diethyl ether, dichloromethane, or THF) in a flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0-10°C in an ice bath.

    • Add the crude 3-benzamidopropanoyl chloride (1.0 eq), dissolved in the same solvent, dropwise to the aniline solution with stirring.

    • Allow the reaction to stir at low temperature for 15-30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1N HCl) to remove unreacted aniline, followed by a saturated sodium bicarbonate solution to remove acidic byproducts, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the resulting solid by recrystallization or column chromatography to obtain the final protected product.

Hypothesized Biological Activity: A Focus on Antimicrobial Applications

Based on extensive literature on related structures, we propose that the primary therapeutic target for beta-alanine 3-chloro-2-methylanilide derivatives is in the field of antimicrobial agents.

  • Antibacterial Potential: Substituted anilides have shown promising activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.[6] The lipophilicity and electronic properties conferred by the substituted benzene ring are key drivers of this activity.

  • Antifungal Potential: Chloro-substituted anilides and related compounds have demonstrated antifungal activity against pathogenic fungi, including Candida albicans and Aspergillus species.[7][12][13] The mechanism often involves disruption of the fungal cell membrane.[13] The 3-chloro-2-methyl substitution pattern on our target molecule is a logical starting point for exploring this activity.

Proposed Research and Screening Workflow

A systematic approach is essential to validate the therapeutic potential of this novel compound class. The following workflow outlines a comprehensive screening cascade from initial synthesis to preliminary mechanism of action studies.

Screening_Workflow cluster_workflow Drug Discovery & Development Cascade A Synthesis of Derivative Library B Primary Screening: Antimicrobial MIC Panel A->B Characterized Compounds C Secondary Screening: Bactericidal/Fungicidal Assays B->C Active 'Hits' (MIC < Threshold) E In Vitro Toxicology (e.g., Cytotoxicity) B->E All Hits D Mechanism of Action (MoA) Studies C->D Potent Compounds F Lead Optimization & SAR Studies D->F E->F Safety Profile F->A Iterative Design

Caption: A proposed workflow for the screening and development of novel derivatives.

Primary Antimicrobial Screening Protocol (MIC Determination)
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of clinically relevant bacteria and fungi.

  • Methodology: The broth microdilution method is a standard and reproducible technique.

    • Prepare Stock Solutions: Dissolve synthesized compounds in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

    • Microplate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final compound concentrations should typically range from 256 µg/mL down to 0.5 µg/mL.

    • Inoculum Preparation: Prepare standardized microbial inoculums (e.g., 5 x 10⁵ CFU/mL for bacteria) according to CLSI guidelines.

    • Inoculation: Add the microbial inoculum to each well. Include positive (microbes, no compound) and negative (media only) controls.

    • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

    • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

Quantitative data from the primary screen should be organized for clear comparison and identification of 'hit' compounds.

Compound IDR-Group ModificationMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
Lead-001 N-Benzoyl16>12832
Lead-002 N-Acetyl32>12864
Lead-003 N-H (Deprotected)86416
ControlCiprofloxacin10.5N/A
ControlFluconazoleN/AN/A2

Table 1: Example data table for summarizing Minimum Inhibitory Concentration (MIC) results. Data is hypothetical.

Structure-Activity Relationship (SAR) Exploration

Once initial 'hits' are identified, a systematic exploration of the structure-activity relationship is critical for lead optimization. The core scaffold offers several points for modification to probe their effect on potency, spectrum of activity, and physicochemical properties.

Caption: Key modification points for SAR studies on the beta-alanine anilide scaffold. (Note: A placeholder is used for the chemical structure image).

Safety and Toxicological Considerations

The 3-chloro-2-methylaniline precursor is classified as hazardous, being harmful if swallowed and toxic in contact with skin.[14] It is crucial to handle the precursor and all resulting derivatives with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated chemical fume hood. Early-stage in vitro cytotoxicity assays (e.g., using HeLa or HepG2 cell lines) should be integrated into the screening cascade to flag any potential liabilities and guide the selection of compounds for further development.

Conclusion

The family of beta-alanine 3-chloro-2-methylanilide derivatives represents a novel and unexplored area of chemical space with significant, rationally-supported potential as antimicrobial agents. This guide provides the necessary intellectual and practical framework for researchers to begin this exploration. By following the proposed synthetic routes, employing the outlined screening cascade, and systematically investigating the structure-activity relationships, the scientific community can effectively evaluate and potentially develop these compounds into next-generation therapeutics.

References

  • Linfield, W. M., Micich, T. J., Montville, T. J., Simon, J. R., Murray, E. B., & Bistline Jr, R. G. (1983). Antibacterially active substituted anilides of carboxylic and sulfonic acids. Journal of Medicinal Chemistry, 26(12), 1741–1746. [Link]

  • Narasimhan, B., Narang, R., Judge, V., Ohlan, R., & Ohlan, S. (2007). Synthesis, antimicrobial and QSAR studies of substituted anilides. ARKIVOC, 2007(xv), 112-126. [Link]

  • Narasimhan, B. (2019). Synthesis, Antimicrobial and QSAR Studies of Substituted Anilides. Guru Jambheshwar University of Science and Technology.
  • ResearchGate. (n.d.). Observed and predicated antimicrobial activity of substituted anilides against E. coli using the best QSAR models. Retrieved from [Link]

  • Kapoor, A., & Malik, A. (2025). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives.
  • Odyssey Organics. (2026, February 5). Buy 3-chloro-2-methylaniline From Trusted Chemical Supplier India. [Link]

  • Kapoor, A., & Malik, A.
  • Fisher Scientific. (2025, December 18).
  • Lazzara, F., et al. (2024, May 29). The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides. MDPI. [Link]

  • ACS Publications. (n.d.). Antibacterially active substituted anilides of carboxylic and sulfonic acids. Journal of Medicinal Chemistry. [Link]

  • de Oliveira, A. C. C., et al. (n.d.). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. SciELO. [Link]

  • PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline. [Link]

  • Gershon, H., McNeil, M. W., Parmegiani, R., & Godfrey, P. K. (1972). Antifungal Activity of Substituted Nitrobenzenes and Anilines. Applied microbiology, 23(5), 949–951. [Link]

  • Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • Song, P., et al. (2023, October 26). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. [Link]

  • ResearchGate. (2025, October 16). Synthesis, Larvicidal Activities and Antifungal Activities of Novel Chlorantraniliprole Derivatives and Their Target in the Ryanodine Receptor.
  • MDPI. (2025, November 7). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. [Link]

  • Wang, Y., et al. (2023, January 24). One-Pot Synthesis of β-Alanine from Maleic Acid via Three-Enzyme Cascade Biotransformation. MDPI. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). Pharmaceutical Synthesis: The Versatility of 3-Chloro-2-methylaniline. [Link]

  • PubChem. (n.d.). 3-Chloro-2-methylaniline. National Center for Biotechnology Information. [Link]

  • Government of Canada. (n.d.). BETA ALANINE. [Link]

  • National Center for Biotechnology Information. (n.d.). β-Alanine Is an Unexploited Neurotransmitter in the Pathogenesis and Treatment of Alzheimer's Disease. PMC. [Link]

  • Hoffman, J. R., et al. (2023, February 19). The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers. PMC. [Link]

  • Fernández-Lázaro, D., et al. (2024, July 19). Effects of β-Alanine Supplementation on Subjects Performing High-Intensity Functional Training. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

amide coupling protocols for 3-chloro-2-methylaniline

Application Note: High-Efficiency Amide Coupling Protocols for 3-Chloro-2-methylaniline Part 1: Strategic Analysis & Mechanistic Insight The Challenge: The "Perfect Storm" of Deactivation Coupling 3-chloro-2-methylanilin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Amide Coupling Protocols for 3-Chloro-2-methylaniline

Part 1: Strategic Analysis & Mechanistic Insight

The Challenge: The "Perfect Storm" of Deactivation Coupling 3-chloro-2-methylaniline (CAS: 87-60-5) represents a classic "difficult" amide bond formation due to the synergistic negative effects of steric hindrance and electronic deactivation.

  • Steric Ortho-Effect: The methyl group at the 2-position (ortho) creates significant steric bulk. This forces the amine nitrogen out of planarity with the phenyl ring, reducing the orbital overlap required for nucleophilic attack on the activated carbonyl species.

  • Electronic Deactivation: The chlorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I). This reduces the electron density on the nitrogen lone pair, lowering its nucleophilicity (pKa of conjugate acid

    
     3.5–4.0, compared to 4.6 for aniline).
    

Why Standard Protocols Fail

  • EDC/NHS: The activated ester intermediate is not electrophilic enough to capture the sterically encumbered and electron-poor nitrogen.

  • Standard HATU/DIPEA: While powerful, the reaction often stalls at the active ester stage (O-At or O-Bt ester) because the rate of hydrolysis or rearrangement competes with the slow rate of aminolysis.

The Solution Strategy To force this reaction to completion, we must either:

  • Increase Electrophilicity: Use highly reactive acyl chlorides or mixed anhydrides (Protocol A).

  • Entropy Trapping: Use reagents like T3P that act as dehydrating agents in high-concentration environments (Protocol B).

Part 2: Experimental Protocols

Protocol A: The "Gold Standard" – Acid Chloride Method

Best for: Achiral carboxylic acids, robust substrates, and scale-up.

Principle: Conversion of the carboxylic acid to an acid chloride generates a highly electrophilic species that can overcome the poor nucleophilicity of the aniline.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv) or Thionyl Chloride (2.0 equiv)

  • Catalytic DMF (2–3 drops)

  • Dichloromethane (DCM) or Toluene (anhydrous)

  • Base: Pyridine (2.0 equiv) or Triethylamine (3.0 equiv)

  • 3-Chloro-2-methylaniline (1.1 equiv)

Step-by-Step Workflow:

  • Activation:

    • Dissolve the carboxylic acid in anhydrous DCM (0.2 M) under

      
      .
      
    • Add catalytic DMF (essential for forming the Vilsmeier-Haack intermediate).

    • Add Oxalyl Chloride dropwise at 0°C.

    • Critical: Allow to stir at room temperature (RT) for 1–2 hours until gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) ceases.
    • Option: Evaporate solvent/excess reagent and re-dissolve in fresh DCM to remove

      
       (recommended for acid-sensitive substrates).
      
  • Coupling:

    • Cool the acid chloride solution to 0°C.

    • Add Pyridine (or

      
      ) followed by 3-chloro-2-methylaniline.
      
    • Note: The addition of the aniline might be exothermic.

    • Warm to RT and stir.

    • Optimization: If TLC shows incomplete conversion after 4 hours, heat to reflux (40°C for DCM, 80°C if Toluene was used).

  • Workup:

    • Quench with 1M

      
       (to remove unreacted aniline and pyridine).
      
    • Wash with sat.

      
      .
      
    • Dry organic layer (

      
      ) and concentrate.
      
Protocol B: The Modern Approach – T3P (Propylphosphonic Anhydride)

Best for: Chiral acids (low epimerization), parallel synthesis, and "green" chemistry requirements.

Principle: T3P acts as a powerful dehydrating agent.[1] It forms a mixed anhydride that is highly reactive but sterically selective, often resulting in cleaner profiles than HATU.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 3-Chloro-2-methylaniline (1.2 equiv)

  • T3P (50% w/w in EtOAc or DMF) (2.0 – 3.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)

  • Solvent: EtOAc (preferred) or 2-MeTHF.

Step-by-Step Workflow:

  • Setup:

    • Combine Carboxylic Acid, 3-chloro-2-methylaniline, and Pyridine in EtOAc (concentration high: 0.5 M – 1.0 M). High concentration favors bimolecular coupling over hydrolysis.

  • Addition:

    • Add T3P solution dropwise at 0°C.

  • Reaction:

    • Allow to warm to RT.[2][3]

    • Critical Step: If no product forms after 2 hours, heat the reaction to 60–70°C. T3P is thermally stable and often requires heat for hindered anilines.

  • Self-Validating Workup:

    • Add water.[3][4]

    • Wash organic layer with 1M

      
       (removes aniline/pyridine).
      
    • Wash with 1M

      
       (removes unreacted acid and water-soluble T3P byproducts).
      
    • Result: The organic layer usually contains pure product without chromatography.

Part 3: Decision Logic & Visualization

Workflow: Selecting the Correct Protocol

CouplingStrategy Start START: Coupling 3-Cl-2-Me-Aniline CheckAcid Is the Carboxylic Acid Chiral or Acid-Sensitive? Start->CheckAcid NoSensitive NO: Robust Substrate CheckAcid->NoSensitive Stable YesSensitive YES: Chiral/Sensitive CheckAcid->YesSensitive Labile Screening Small Scale / Screening? CheckAcid->Screening Alternative AcidChloride PROTOCOL A: Acid Chloride (Oxalyl Cl) NoSensitive->AcidChloride Reflux Requires Reflux? (Check TLC after 2h) AcidChloride->Reflux T3P PROTOCOL B: T3P in EtOAc/Pyridine YesSensitive->T3P HeatT3P Heat to 60°C (Kinetic Push) T3P->HeatT3P HATU PROTOCOL C: HATU + HOAt (Additive) Screening->HATU

Caption: Decision tree for selecting the optimal coupling reagent based on substrate stability and scale.

Part 4: Data Summary & Optimization Matrix

Table 1: Reagent Comparison for Ortho-Substituted Anilines

FeatureProtocol A: Acid ChlorideProtocol B: T3PProtocol C: HATU/HOAt
Reactivity Very High (Sledgehammer)High (Thermal activation)High
Epimerization Risk High (via Ketene mechanism)Very LowModerate
Moisture Sensitivity Critical (Requires Anhydrous)Low (Tolerates moisture)Moderate
Purification Extraction often sufficientExtraction (Water soluble byproducts)Chromatography (Remove urea/N-oxides)
Recommended Solvent DCM, TolueneEtOAc, DMF, 2-MeTHFDMF, DMAc
Base Choice Pyridine (nucleophilic catalyst)Pyridine or DIPEADIPEA or Collidine

Troubleshooting Guide:

  • Low Conversion: Add 0.1 equiv of DMAP (4-Dimethylaminopyridine). DMAP acts as an acyl-transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the hindered aniline.

  • Stalled Reaction: Switch solvent to Toluene and reflux (110°C). The higher temperature overcomes the activation energy barrier imposed by the 2-methyl steric clash.

Part 5: References

  • Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[5] Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. Link

  • Patterson, D. E., et al. (2011). "Process Development of a T3P-Mediated Amide Bond Formation." Organic Process Research & Development, 15(6). Link

  • Ghosez, L., et al. (1979). "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, 59, 26. (Reference for alternative acid chloride generation).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Handling Hygroscopic Amino-Amide Hydrochloride Salts

Welcome to the Technical Support Center, your comprehensive resource for navigating the challenges associated with handling hygroscopic amino-amide hydrochloride salts. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, your comprehensive resource for navigating the challenges associated with handling hygroscopic amino-amide hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who work with these sensitive yet vital compounds. Our goal is to provide you with not only procedural guidance but also the scientific rationale behind each recommendation, empowering you to conduct your experiments with precision and confidence.

Introduction: The Dual Challenge of Hygroscopicity and Hydrolysis

Amino-amide hydrochloride salts are a cornerstone of many research and development projects, particularly in peptide chemistry and drug discovery. The hydrochloride salt form is often chosen to enhance the solubility and stability of the parent amine-containing molecule.[1] However, this salt form also introduces a significant challenge: hygroscopicity, the propensity to absorb moisture from the atmosphere.[2][3]

This absorbed moisture is not an inert bystander. For amino-amide compounds, it becomes a reactant in a detrimental chemical transformation: the hydrolysis of the amide bond. The acidic nature of the hydrochloride salt can catalyze this hydrolysis, leading to the degradation of your compound, the formation of impurities, and ultimately, the compromise of your experimental results.[1][4][5]

This guide will equip you with the knowledge and techniques to mitigate these risks, ensuring the integrity of your valuable compounds.

Frequently Asked Questions (FAQs)

Q1: My amino-amide hydrochloride salt, which was a fine powder, has become clumpy and sticky. What happened?

A1: This is a classic sign of moisture absorption. Due to its hygroscopic nature, your compound has likely absorbed water from the ambient air. This can lead to a change in its physical state, from a free-flowing powder to a caked or even deliquescent (dissolved in the absorbed water) material.[3] It is crucial to handle and store the compound in a low-humidity environment to prevent this.

Q2: How can I accurately weigh my hygroscopic amino-amide hydrochloride salt? The mass on the analytical balance keeps increasing.

A2: This is a common and frustrating problem. The continuous increase in mass is due to the compound absorbing moisture during the weighing process. To obtain an accurate measurement, you should employ the "weighing by difference" technique. This involves weighing a sealed container with the compound, transferring the desired amount to your reaction vessel, and then re-weighing the sealed container. The difference in mass represents the amount of compound transferred. It is also advisable to work quickly and in a low-humidity environment, such as a glove box or a room with a dehumidifier.

Q3: What are the ideal storage conditions for my amino-amide hydrochloride salt?

A3: To maintain the integrity of your compound, it should be stored in a tightly sealed container, preferably in a desiccator with a suitable desiccant (e.g., silica gel, phosphorus pentoxide). For long-term storage, consider placing the desiccator in a refrigerator to further reduce the rate of any potential degradation reactions. Some highly sensitive compounds may even require storage under an inert atmosphere (e.g., argon or nitrogen).

Q4: I've prepared a stock solution of my compound, but I see new peaks in my HPLC analysis after a few days. What could be the cause?

A4: The appearance of new peaks strongly suggests degradation of your compound. The most likely culprit is the hydrolysis of the amide bond, catalyzed by the acidic nature of the hydrochloride salt in the presence of water (your solvent). It is highly recommended to prepare stock solutions fresh and use them as soon as possible. If a solution must be stored, it should be kept at a low temperature (2-8 °C) and for the shortest possible duration. A small-scale stability study of your compound in the chosen solvent can help determine an acceptable storage time.

Q5: What is Critical Relative Humidity (CRH) and why is it important for my compound?

A5: The Critical Relative Humidity (CRH) is the specific relative humidity (RH) at a given temperature above which a salt will begin to absorb a significant amount of moisture from the air.[6] Below the CRH, the compound will not absorb atmospheric moisture. Knowing the CRH of your amino-amide hydrochloride salt is crucial for determining the appropriate storage and handling conditions to prevent moisture uptake and subsequent degradation. For example, the CRH of ranitidine HCl is approximately 67% RH.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Observed Problem Potential Cause(s) Recommended Action(s)
Inconsistent analytical results (e.g., varying peak areas in HPLC) 1. Inaccurate weighing due to hygroscopicity.2. Degradation of the compound in solution.1. Implement the "weighing by difference" technique.2. Prepare stock solutions fresh before each experiment.
Compound appears discolored or has an unusual odor. Chemical degradation has occurred, potentially due to prolonged exposure to moisture and/or light.Discard the compromised batch of the compound and obtain a fresh, unopened container. Review and improve your storage and handling procedures.
Difficulty dissolving the compound in the intended solvent. The compound may have absorbed a significant amount of water, altering its solubility profile.Try sonicating the solution or gently warming it. If solubility remains an issue, consider preparing a fresh solution from a properly stored sample.
Unexpected pH of the prepared solution. The presence of degradation products (a carboxylic acid and an amine) can alter the pH of the solution.Measure the pH of your freshly prepared solution and monitor it over time. A significant change in pH can be an indicator of degradation.

Experimental Protocols

Protocol 1: Accurate Weighing of a Hygroscopic Amino-Amide Hydrochloride Salt

Objective: To accurately weigh a hygroscopic compound while minimizing moisture absorption.

Materials:

  • Analytical balance

  • Spatula

  • Sealed container with the hygroscopic compound

  • Reaction vessel or volumetric flask

  • Gloves

  • Low-humidity environment (glove box or room with a dehumidifier is ideal)

Procedure:

  • Preparation: Ensure the analytical balance is clean and calibrated. Place all necessary materials inside the low-humidity environment.

  • Initial Weighing: Place the sealed container of the amino-amide hydrochloride salt on the analytical balance and record the mass to the highest precision.

  • Transfer: Carefully open the container and, using a clean and dry spatula, quickly transfer an approximate amount of the compound to your reaction vessel.

  • Resealing: Immediately and tightly reseal the container of the compound.

  • Final Weighing: Place the sealed container back on the same analytical balance and record the new mass.

  • Calculation: The mass of the transferred compound is the initial mass minus the final mass.

Protocol 2: Preparation and Short-Term Storage of a Stock Solution

Objective: To prepare a stock solution of a known concentration and minimize degradation during short-term storage.

Materials:

  • Accurately weighed hygroscopic compound (from Protocol 1)

  • Volumetric flask

  • Appropriate solvent (e.g., ultrapure water, buffer)

  • Sonicator (optional)

  • Storage vials

Procedure:

  • Dissolution: Quantitatively transfer the weighed compound to the volumetric flask. Add a portion of the solvent and gently swirl or sonicate to dissolve the compound completely.

  • Dilution to Volume: Once the compound is fully dissolved, add the solvent to the calibration mark of the volumetric flask. Invert the flask several times to ensure a homogenous solution.

  • Immediate Use: It is strongly recommended to use the solution immediately for your experiments.

  • Short-Term Storage (if necessary): If immediate use is not possible, aliquot the solution into small, tightly sealed vials. Store these vials at 2-8 °C and protect them from light. Clearly label the vials with the compound name, concentration, and date of preparation.

  • Stability Check: Before using a stored solution, visually inspect it for any signs of precipitation or discoloration. It is also good practice to re-analyze the solution by HPLC to confirm its integrity if it has been stored for an extended period.

Visualizing the Challenges

Troubleshooting Workflow for Hygroscopic Compound Instability

TroubleshootingWorkflow Troubleshooting Flowchart for Hygroscopic Amino-Amide Hydrochloride Salts start Observe unexpected experimental result (e.g., clumping, poor reproducibility, new HPLC peaks) check_physical Is the solid compound clumpy, sticky, or discolored? start->check_physical yes_physical Yes check_physical->yes_physical Yes no_physical No check_physical->no_physical No action_storage Improve storage conditions: - Tightly sealed container - Desiccator - Low temperature yes_physical->action_storage check_weighing Is the weight on the balance stable during weighing? no_physical->check_weighing yes_weighing Yes check_weighing->yes_weighing Yes no_weighing No check_weighing->no_weighing No check_solution Are there new peaks in the HPLC of a freshly prepared solution? yes_weighing->check_solution action_weighing Implement 'weighing by difference' technique. Work in a low-humidity environment. no_weighing->action_weighing yes_solution Yes check_solution->yes_solution Yes no_solution No check_solution->no_solution No action_fresh_compound Compound is likely degraded. Use a fresh, unopened container. yes_solution->action_fresh_compound check_stored_solution Are there new peaks in the HPLC of a stored solution? no_solution->check_stored_solution yes_stored Yes check_stored_solution->yes_stored Yes no_stored No check_stored_solution->no_stored No action_fresh_solution Prepare solutions fresh before each use. Avoid storing solutions. yes_stored->action_fresh_solution re_evaluate Re-evaluate other experimental parameters. no_stored->re_evaluate AmideHydrolysis Mechanism of Acid-Catalyzed Amide Hydrolysis cluster_reactants Reactants cluster_products Products Amide Amide R-CO-NH-R' ProtonatedAmide Protonated Amide [R-C(OH)=NH-R']+ Amide->ProtonatedAmide + H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate + H₂O Water H₂O ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer LeavingGroupDeparture Leaving Group Departure ProtonTransfer->LeavingGroupDeparture CarboxylicAcid Carboxylic Acid R-COOH LeavingGroupDeparture->CarboxylicAcid Amine Amine R'-NH₂ LeavingGroupDeparture->Amine ProtonatedAmine Protonated Amine [R'-NH₃]+ Amine->ProtonatedAmine + H⁺ H_plus H⁺ H3O_plus H₃O⁺

Caption: Simplified mechanism of acid-catalyzed amide hydrolysis.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]

  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ResearchGate. [Link]

  • Acidic and Basic Amide Hydrolysis. ResearchGate. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • the hydrolysis of amides. Chemguide. [Link]

  • Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride. PubMed. [Link]

  • Critical relative humidity. Wikipedia. [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • 24.4: Hydrolysis of Amides. Chemistry LibreTexts. [Link]

  • Moisture Sorption Analysis of Pharmaceuticals. TA Instruments. [Link]

  • Understanding the Tendency of Amorphous Solid Dispersions to Undergo Amorphous–Amorphous Phase Separation in the Presence of Absorbed Moisture. PMC. [Link]

  • Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. ResearchGate. [Link]

  • Relationship between critical relative humidity and solubility of drugs. PubMed. [Link]

  • Does the moisture content of API not need to be changed even after wet granulation and further drying process?. ResearchGate. [Link]

  • Chlorine-35/37 NMR Spectroscopy of Solid Amino Acid Hydrochlorides: Refinement of Hydrogen-Bonded Proton Positions Using Experiment and Theory. PubMed. [Link]

  • Surface properties of aqueous amino acid solutions. I. Surface tension of hydrochloric acid-glycine and glycine-sodium hydroxide systems. PubMed. [Link]

  • 4.2: Reactions of Amino Acids. Chemistry LibreTexts. [Link]

  • The impact of moisture on the stability and degradation of perovskites in solar cells. Materials Advances (RSC Publishing). [Link]

  • Amino Acid Stereochemistry R and S vs D and L Configuration. YouTube. [Link]

  • Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. PubMed. [Link]

  • Moisture-induced degradation mechanism of perovskites Water adsorption.... ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the LC-MS Fragmentation Pattern of 3-amino-N-(3-chloro-2-methylphenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of the small molecule 3-amin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of the small molecule 3-amino-N-(3-chloro-2-methylphenyl)propanamide. In the absence of direct experimental data for this specific compound, this guide leverages established fragmentation principles and comparative data from structurally similar molecules to provide a robust and scientifically grounded prediction of its behavior under tandem mass spectrometry (MS/MS) conditions. This approach is invaluable for researchers in drug discovery and development for the identification and structural elucidation of novel compounds and their metabolites.

Introduction

3-amino-N-(3-chloro-2-methylphenyl)propanamide is a versatile small molecule scaffold with potential applications in medicinal chemistry.[1] Its chemical structure, possessing an amino group, an amide linkage, and a substituted aromatic ring, presents a unique fragmentation profile under mass spectrometric analysis. Understanding this fragmentation is crucial for its unambiguous identification in complex matrices and for the structural characterization of its potential metabolites or degradation products.

Methodology: A Proposed LC-MS/MS Experimental Workflow

To analyze the fragmentation of 3-amino-N-(3-chloro-2-methylphenyl)propanamide, a systematic LC-MS/MS workflow is proposed. The rationale behind each step is to ensure robust and reproducible data acquisition for confident structural elucidation.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 1 mg of 3-amino-N-(3-chloro-2-methylphenyl)propanamide.

    • Dissolve the compound in 1 mL of LC-MS grade methanol to prepare a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 1 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter prior to injection.

  • Liquid Chromatography (LC) Conditions:

    • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Nitrogen, optimized for the instrument.

    • MS1 Scan Range: m/z 50-500.

    • MS/MS Acquisition: Data-dependent acquisition (DDA) or targeted MS/MS of the protonated molecule [M+H]⁺.

    • Precursor Ion Selection: m/z 213.08.

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis start Start dissolve Dissolve in Methanol start->dissolve dilute Dilute with ACN/Water dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject into HPLC/UHPLC filter->inject separate Separate on C18 Column inject->separate ionize Electrospray Ionization (ESI+) separate->ionize ms1 MS1 Scan (m/z 50-500) ionize->ms1 isolate Isolate Precursor Ion (m/z 213.08) ms1->isolate fragment Collision-Induced Dissociation (CID) isolate->fragment ms2 MS2 Scan (Product Ions) fragment->ms2 analyze Analyze Fragmentation Pattern ms2->analyze

Caption: A schematic of the proposed LC-MS/MS workflow.

Predicted Fragmentation Pattern of 3-amino-N-(3-chloro-2-methylphenyl)propanamide

Based on the structure of 3-amino-N-(3-chloro-2-methylphenyl)propanamide (Molecular Formula: C₁₀H₁₃ClN₂O, Molecular Weight: 212.67 g/mol )[1], several key fragmentation pathways can be predicted. The primary site of protonation in positive ion ESI is expected to be the basic amino group, leading to a protonated molecule [M+H]⁺ at m/z 213.08.

Major Predicted Fragmentation Pathways
  • Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines is the neutral loss of ammonia (17.03 Da). This would result in a fragment ion at m/z 196.05.

  • Amide Bond Cleavage: The amide bond is susceptible to cleavage.

    • Cleavage producing the acylium ion: Cleavage of the C-N amide bond can result in the formation of a stable acylium ion corresponding to the 3-aminopropanoyl moiety. This would produce a fragment at m/z 72.04.

    • Cleavage producing the anilinium ion: The alternative cleavage would generate the protonated 3-chloro-2-methylaniline, resulting in a fragment ion at m/z 142.04.

  • Cleavage of the Propanamide Side Chain:

    • Alpha-cleavage to the carbonyl group: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group would lead to the loss of the ethylamine radical and formation of the N-(3-chloro-2-methylphenyl)formamide cation, which could rearrange, but a prominent fragment would be the N-(3-chloro-2-methylphenyl) isocyanate cation at m/z 167.01.

    • Cleavage at the benzylic position: While not a classic benzylic position, the bond between the nitrogen and the aromatic ring can cleave, though this is generally less favorable than amide bond cleavage.

Predicted Fragmentation Diagram

fragmentation_pathway cluster_fragments Predicted Fragment Ions parent [M+H]⁺ m/z 213.08 C₁₀H₁₄ClN₂O⁺ frag1 [M+H - NH₃]⁺ m/z 196.05 C₁₀H₁₁ClNO⁺ parent->frag1 - NH₃ frag2 [3-chloro-2-methylaniline + H]⁺ m/z 142.04 C₇H₉ClN⁺ parent->frag2 Amide Cleavage frag3 [3-aminopropanoyl]⁺ m/z 72.04 C₃H₆NO⁺ parent->frag3 Amide Cleavage frag4 [M+H - C₂H₅N]⁺ m/z 168.02 C₈H₇ClNO⁺ parent->frag4 - C₂H₅N

Caption: Predicted major fragmentation pathways.

Summary of Predicted Fragment Ions
Predicted m/zPredicted FormulaProposed Structure/Loss
213.08C₁₀H₁₄ClN₂O⁺[M+H]⁺
196.05C₁₀H₁₁ClNO⁺Loss of NH₃
142.04C₇H₉ClN⁺Protonated 3-chloro-2-methylaniline
72.04C₃H₆NO⁺3-aminopropanoyl cation
168.02C₈H₇ClNO⁺Loss of ethylamine radical

Comparative Analysis with Structurally Related Compounds

To enhance the confidence in these predictions, we can compare them to the known fragmentation patterns of structurally similar compounds available in the NIST Mass Spectrometry Data Center.

Alternative 1: Propanamide, N-(3-methylphenyl)-3-chloro-
  • Structure: This compound is an isomer of our target molecule, lacking the amino group and having the chloro substituent on the propanamide chain instead of the aromatic ring.

  • NIST Data: The NIST WebBook provides an electron ionization (EI) mass spectrum for this compound.[2] While EI fragmentation can be more energetic than ESI-MS/MS, some fragmentation pathways are analogous. Key fragments in its EI spectrum include ions corresponding to the cleavage of the amide bond and loss of the chloroethyl group.

Alternative 2: Propanamide, N-(3-chlorophenyl)-2-chloro-
  • Structure: This compound shares the N-(chlorophenyl)propanamide core but has a chlorine on the propanamide chain and lacks the methyl and amino groups.

  • NIST Data: The EI mass spectrum is available in the NIST WebBook.[3] The spectrum shows characteristic fragments arising from the cleavage of the amide bond and losses of chlorine-containing moieties.

Comparison Table
Feature3-amino-N-(3-chloro-2-methylphenyl)propanamide (Predicted)Propanamide, N-(3-methylphenyl)-3-chloro- (NIST EI Data)[2]Propanamide, N-(3-chlorophenyl)-2-chloro- (NIST EI Data)[3]
Molecular Ion [M+H]⁺ at m/z 213.08 (ESI)M⁺˙ at m/z 197 (EI)M⁺˙ at m/z 217 (EI)
Amide Bond Cleavage Predicted at m/z 142.04 and m/z 72.04Observed, leading to fragments of the N-(3-methylphenyl)amine and chloro-propanoyl moieties.Observed, leading to fragments of the N-(3-chlorophenyl)amine and chloro-propanoyl moieties.
Key Neutral Losses Predicted loss of NH₃ (17 Da)Loss of Cl (35 Da) and C₂H₄Cl (63 Da) are prominent.Losses of Cl (35 Da) and HCl (36 Da) are observed.
Aromatic Ring Fragments Fragment at m/z 142.04 (protonated 3-chloro-2-methylaniline)Fragment corresponding to the methylaniline moiety.Fragment corresponding to the chloroaniline moiety.

The comparison highlights that amide bond cleavage is a conserved and dominant fragmentation pathway across these related structures. The nature of the substituents dictates the specific neutral losses observed. For our target molecule, the presence of the primary amino group makes the loss of ammonia a highly probable and diagnostic fragmentation pathway, which is absent in the two alternatives.

Conclusion

This guide provides a detailed and scientifically reasoned prediction of the LC-MS fragmentation pattern of 3-amino-N-(3-chloro-2-methylphenyl)propanamide. By combining fundamental principles of mass spectrometry with a comparative analysis of structurally related compounds, we have proposed the most likely fragmentation pathways and the corresponding diagnostic fragment ions. This information serves as a valuable resource for researchers working on the identification and characterization of this molecule and its derivatives, enabling more confident structural assignments in the absence of a reference standard. The proposed LC-MS/MS method offers a starting point for developing robust analytical protocols for the detection and quantification of this compound in various matrices.

References

  • National Institute of Standards and Technology (NIST). Propanamide, N-(3-methylphenyl)-3-chloro-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Propanamide, N-ethyl-N-(3-methylphenyl)-3-chloro-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]

  • GNPS Library. Spectrum CCMSLIB00005776880. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Propanamide, N-(3-chlorophenyl)-2-chloro-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]

Sources

Comparative

The Halogen Dance: A Comparative Guide to the Biological Activity of 3-Chloro vs. 3-Fluoro Propanamide Analogs

In the intricate ballet of drug design, the strategic placement of halogen atoms can dramatically alter the performance of a bioactive molecule. Among these, fluorine and chlorine are frequently employed as bioisosteric...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate ballet of drug design, the strategic placement of halogen atoms can dramatically alter the performance of a bioactive molecule. Among these, fluorine and chlorine are frequently employed as bioisosteric replacements for hydrogen or other functional groups to modulate a compound's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth comparison of 3-chloro-propanamide and 3-fluoro-propanamide analogs, offering researchers, scientists, and drug development professionals a framework for understanding the nuanced yet critical differences imparted by these two halogens. We will delve into the fundamental principles governing their effects, present comparative experimental data, and outline the methodologies for their evaluation.

The Rationale Behind Halogen Substitution: A Tale of Two Atoms

The choice between a chloro and a fluoro substituent is not arbitrary; it is a calculated decision based on their distinct electronic and steric properties. Fluorine, the most electronegative element, is small (van der Waals radius of 1.47 Å) and forms a strong, highly polarized bond with carbon.[1] It is a poor hydrogen bond acceptor and can influence the acidity of nearby protons. Chlorine, while also electronegative, is larger (van der Waals radius of 1.74 Å) and its bond with carbon is longer, weaker, and more polarizable.[1] These differences in size, electronegativity, and bond characteristics have profound implications for a molecule's interaction with its biological target and its overall pharmacokinetic profile.

A molecular matched pair analysis comparing chlorinated and fluorinated compounds revealed that, on average, chlorinated compounds tend to be slightly more active than their fluorinated counterparts.[2] This analysis of numerous compound pairs showed that 50% of chloro compounds exhibited higher activity compared to 42% for the fluoro analogs.[2] This slight edge for chlorine is often attributed to its greater polarizability, which can lead to more favorable interactions with a target protein.[1]

Comparative Biological Activity: A Data-Driven Analysis

Case Study: Anticancer Activity of Halogenated Propanamide Benzoxaboroles

In a study focused on developing novel anticancer agents, a series of 7-propanamide benzoxaboroles were synthesized and evaluated for their inhibitory activity against ovarian cancer cells.[3] The structure-activity relationship (SAR) of analogs with different halogen substitutions on a phenyl ring of the propanamide moiety provided a direct comparison of their biological effects.

Compound IDHalogen SubstituentIC50 (µM) on Ovarian Cancer Cells
73 4-FluoroSubmicromolar
74 4-ChloroDecreased activity vs. fluoro
75 4-BromoFurther decreased activity
76 4-Iodo~100-fold decrease vs. fluoro

Table 1: Comparative anticancer activity of halogenated 7-propanamide benzoxaborole analogs. Data extracted from[3].

The results clearly demonstrated that the fluoro-substituted analog (73 ) exhibited the most potent anticancer activity.[3] As the size of the halogen increased from fluorine to chlorine, bromine, and iodine, the inhibitory activity progressively decreased.[3] This suggests that for this particular scaffold and target, the smaller size and high electronegativity of fluorine are crucial for optimal biological activity.

Deep Dive into Fluoro-Propanamides: Potent TRPV1 Antagonists

The 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide scaffold has been extensively explored in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target for pain management.[4][5] These studies highlight the favorable properties that a fluoro-substituted propanamide moiety can confer.

In one such study, the (S)-enantiomer of a 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide derivative was identified as a potent and stereospecific TRPV1 antagonist.[4] The presence of the fluorine atom was a key feature of the optimized lead compound. The combination of this fluoro-propanamide core with various C-region modifications led to compounds with exceptional potency, with Ki values for capsaicin antagonism as low as 0.2 nM.[4]

Physicochemical and Pharmacokinetic Considerations

The choice between chlorine and fluorine significantly impacts a molecule's drug-like properties.

  • Lipophilicity: Chlorinated compounds are generally more lipophilic than their fluorinated counterparts.[2] This can affect membrane permeability, plasma protein binding, and metabolic stability.

  • Metabolic Stability: The high strength of the C-F bond often makes fluorinated compounds more resistant to metabolic degradation, which can lead to a longer half-life in the body.[1] Conversely, the C-Cl bond is more susceptible to metabolic cleavage.

These differences underscore the importance of considering the desired pharmacokinetic profile when choosing between these two halogens.

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of the findings presented, it is crucial to understand the experimental methodologies employed.

In Vitro Target Engagement and Efficacy Assays

1. Competitive Binding Assay (for Target Affinity):

  • Objective: To determine the affinity of the test compounds for their biological target.

  • Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand from its target protein.

  • General Protocol:

    • Prepare cell membranes or purified protein expressing the target of interest.

    • Incubate the membranes/protein with a fixed concentration of a high-affinity radioligand (e.g., [3H]RTX for TRPV1) and varying concentrations of the test compound.[5]

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

2. Functional Assay (for Efficacy):

  • Objective: To measure the functional effect of the compound on the target (e.g., agonism or antagonism).

  • Example: 45Ca2+ Uptake Assay for TRPV1 Antagonism:

    • Culture cells heterologously expressing the target ion channel (e.g., CHO cells expressing hTRPV1).[4]

    • Pre-incubate the cells with varying concentrations of the antagonist test compound.

    • Stimulate the cells with a known agonist (e.g., capsaicin for TRPV1) in the presence of 45Ca2+.

    • After a defined incubation period, wash the cells to remove extracellular 45Ca2+.

    • Lyse the cells and measure the intracellular 45Ca2+ concentration using a scintillation counter.

    • Determine the IC50 value of the antagonist by plotting the inhibition of agonist-induced 45Ca2+ uptake against the antagonist concentration.

In Vitro Assay Workflow cluster_0 Target Affinity cluster_1 Functional Efficacy cluster_2 Cellular Activity Binding Assay Binding Assay Functional Assay Functional Assay Binding Assay->Functional Assay Determine IC50/EC50 Cytotoxicity Assay Cytotoxicity Assay Functional Assay->Cytotoxicity Assay Assess Therapeutic Window Compound Synthesis Compound Synthesis Compound Synthesis->Binding Assay Determine Ki Halogen SAR Propanamide_Scaffold Propanamide-Benzoxaborole Core R Fluoro R = F Propanamide_Scaffold:f1->Fluoro Chloro R = Cl Propanamide_Scaffold:f1->Chloro Bromo R = Br Propanamide_Scaffold:f1->Bromo Iodo R = I Propanamide_Scaffold:f1->Iodo Activity_High High Potency Fluoro->Activity_High Activity_Med Moderate Potency Chloro->Activity_Med Activity_Low Low Potency Bromo->Activity_Low Activity_VLow Very Low Potency Iodo->Activity_VLow

Sources

Validation

Structural Validation of 3-amino-N-(3-chloro-2-methylphenyl)propanamide Impurities

Executive Summary 3-amino-N-(3-chloro-2-methylphenyl)propanamide (CAS 938517-08-9) is a specialized building block often utilized in the synthesis of kinase inhibitors and fragment-based drug discovery libraries. Its str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-amino-N-(3-chloro-2-methylphenyl)propanamide (CAS 938517-08-9) is a specialized building block often utilized in the synthesis of kinase inhibitors and fragment-based drug discovery libraries. Its structural integrity is defined by two critical motifs: the regiochemistry of the aniline ring (3-chloro-2-methyl vs. the isomeric 2-chloro-6-methyl or 4-chloro-2-methyl) and the stability of the


-amino propanamide chain .

This guide compares the three primary methodologies for validating this structure and profiling its impurities: High-Resolution Mass Spectrometry (HRMS) , Multi-Nuclear NMR (1D/2D) , and X-Ray Crystallography . While HRMS is the industry standard for sensitivity, this guide argues that 2D-NMR (specifically NOESY) is the superior and necessary technique for definitive structural validation due to the high prevalence of regioisomeric impurities in the starting materials.

Part 1: Comparative Analysis of Validation Methodologies

The following table objectively compares the performance of analytical techniques in the context of validating 3-amino-N-(3-chloro-2-methylphenyl)propanamide.

FeatureMethod A: UPLC-Q-TOF-MS/MSMethod B: 2D NMR (NOESY/HMBC)Method C: Single Crystal X-Ray
Primary Utility Impurity Detection (Dimers, Oxidants)Structural Confirmation (Regiochemistry)Absolute Configuration
Regio-Selectivity Low (Isomers have identical m/z)High (Distinguishes Cl-position)Very High
Sensitivity High (ppm level)Moderate (>1% purity needed)Low (Requires crystal)
Throughput High (10-20 min/sample)Medium (1-4 hours/sample)Very Low (Days/Weeks)
Cost Low per runMediumHigh
Blind Spot Cannot distinguish 3-Cl vs 4-Cl isomersTrace impurities (<0.1%) are lost in noiseRequires solid state
Critical Insight: The Regioisomer Trap

Common commercial sources of 3-chloro-2-methylaniline (the starting material) often contain 5-10% of 2-chloro-6-methylaniline or 4-chloro-2-methylaniline .

  • MS Limitation: All three isomers produce an identical [M+H]+ peak (

    
    ). Fragmentation patterns are nearly indistinguishable.
    
  • NMR Solution: The spatial arrangement of the methyl group relative to the aromatic protons is the only rapid way to validate the bulk material.

Part 2: Detailed Structural Validation Protocols

Protocol A: Definitive Regiochemistry via NOESY NMR

Objective: To distinguish the 3-chloro-2-methyl substitution pattern from common isomers.

Theory of Operation: In the target molecule, the methyl group is located at position 2.[1]

  • Position 1: Amide Nitrogen.[2][3]

  • Position 2: Methyl Group.[1][2][3][4]

  • Position 3: Chlorine Atom.[2][3][4][5][6][7][8][9][10]

  • Positions 4, 5, 6: Aromatic Protons.

Because the Chlorine is at position 3, the Methyl group (Pos 2) has no adjacent aromatic protons .

  • Target (3-Cl-2-Me): Methyl signal shows NO NOE correlation to aromatic protons.

  • Impurity (2-Cl-6-Me): Methyl signal (Pos 6) is adjacent to Proton 5. Strong NOE correlation observed.

  • Impurity (4-Cl-2-Me): Methyl signal (Pos 2) is adjacent to Proton 3 (if Cl is at 4). Strong NOE correlation observed.

Experimental Workflow
  • Sample Prep: Dissolve 10 mg of sample in 600

    
    L DMSO-d6 . (Chloroform-d is avoided due to potential aggregation of the amide).
    
  • Instrument: 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

  • Experiments:

    • 1H (16 scans): Establish purity and integration.

    • 13C (1024 scans): Confirm carbon count.

    • NOESY (Mixing time 300ms): The critical experiment.

  • Data Analysis:

    • Locate the Methyl singlet (

      
       ppm).
      
    • Check for cross-peaks in the aromatic region (

      
       ppm).
      
    • Pass Criteria: Absence of Methyl-Aromatic cross-peaks.

Protocol B: Impurity Profiling via HILIC-MS/MS

Objective: To detect polar impurities (dimers, free amines) that elute in the void volume of standard C18 columns.

The 3-aminopropanamide tail is highly polar. Standard Reverse Phase (C18) chromatography often fails to retain the free amine, causing it to co-elute with salts.

Method Parameters
  • Column: Amide-functionalized HILIC column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[11]

  • Gradient: 95% B to 50% B over 10 minutes. (HILIC runs "backwards" compared to C18).

  • Detection: ESI+ Mode.

  • Key Impurities to Monitor:

    • Dimer (

      
      ):  Formed by the reaction of the free amine of one molecule with the activated ester of another during synthesis.
      
    • Des-amino impurity: Loss of the amine group (often from starting material contamination).

    • Cyclized Imide: Intramolecular cyclization (Loss of

      
      , 
      
      
      
      ).

Part 3: Visualization of Logic and Workflows

Diagram 1: The Structural Validation Decision Tree

This workflow illustrates the logical progression from raw material to validated structure, highlighting the specific role of NOESY in isomer rejection.

ValidationLogic Raw Raw Sample (3-amino-N-(3-chloro-2-methylphenyl)propanamide) LCMS Step 1: UPLC-MS/MS (Purity & Mass Check) Raw->LCMS MassCheck Mass = 212.68 Da? LCMS->MassCheck NMR Step 2: 1H & NOESY NMR (Isomer Discrimination) MassCheck->NMR Yes Fail_Mass REJECT: Wrong Molecule/Degraded MassCheck->Fail_Mass No NOE_Check NOESY: Methyl-Aromatic Cross-peak Visible? NMR->NOE_Check Fail_Iso REJECT: Isomer Identified (2-Cl-6-Me or 4-Cl-2-Me) NOE_Check->Fail_Iso Yes (Correlation Found) Pass VALIDATED STRUCTURE (3-Cl-2-Me Regioisomer) NOE_Check->Pass No (No Correlation)

Caption: Logical workflow for validating the specific 3-chloro-2-methyl regioisomer, emphasizing the critical NOESY checkpoint.

Diagram 2: Impurity Fragmentation Pathways (MS/MS)

Understanding how the molecule breaks down in the mass spectrometer helps identify related impurities.

Fragmentation Parent Parent Ion [M+H]+ m/z 213 Frag1 Loss of NH3 (Propyl amine tail) m/z 196 Parent->Frag1 -17 Da Frag2 Amide Cleavage (Aniline Ion) m/z 142 Parent->Frag2 -71 Da (C3H7NO) Frag3 De-chlorination (Rare) m/z 179 Parent->Frag3 -34 Da

Caption: Primary ESI+ fragmentation pathways. The m/z 142 fragment is characteristic of the chloro-methyl-aniline core.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6894 (3-Chloro-2-methylaniline). Available at: [Link]

  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. Available at: [Link]

  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
  • Waters Corporation. HILIC Method Development Strategies for Polar Amines. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 3-amino-N-(3-chloro-2-methylphenyl)propanamide

For researchers, scientists, and drug development professionals, the precise and accurate analysis of pharmaceutical compounds is paramount to ensuring safety and efficacy. This guide provides an in-depth technical compa...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate analysis of pharmaceutical compounds is paramount to ensuring safety and efficacy. This guide provides an in-depth technical comparison of reference standards and analytical methodologies pertinent to the analysis of 3-amino-N-(3-chloro-2-methylphenyl)propanamide (CAS No. 938517-08-9), a substituted propanamide of interest in pharmaceutical research. While dedicated pharmacopeial reference standards for this specific molecule are not broadly established, this guide will equip you with the foundational principles and practical workflows to establish a robust analytical framework. We will delve into the qualification of in-house standards and compare the workhorse analytical techniques of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), supplemented by Mass Spectrometry (MS) for definitive structural elucidation.

The Landscape of Reference Standards: A Foundational Requirement

An analytical reference standard is a highly purified and well-characterized material suitable for verifying the identity, purity, quality, and potency of a substance.[1][2][3] For a novel or non-compendial compound like 3-amino-N-(3-chloro-2-methylphenyl)propanamide, obtaining a commercial reference standard with full characterization can be challenging. The available commercial product is often categorized as a building block or scaffold with a minimum purity of 95%, which is generally not sufficient for direct use as a quantitative reference standard without further qualification.[4]

Therefore, a robust analytical program often necessitates the qualification of an in-house reference standard. This process involves a comprehensive characterization of a selected batch of the material to establish its identity and purity with a high degree of confidence.

Table 1: Comparison of Reference Standard Types

Standard TypeDescriptionPurity RequirementTypical Use Cases
Pharmacopeial Standard (e.g., USP, EP) Officially recognized standards issued by pharmacopeias.[2]High purity, extensively characterized.Definitive identification, assay, and impurity control as per monograph.
Primary Reference Standard A substance of the highest possible purity, established without comparison to a previous standard.The highest achievable purity.Characterization of secondary standards; as the primary calibrator.
Secondary (Working) Standard A substance of established quality and purity, calibrated against a primary reference standard.[5]High purity, traceable to a primary standard.Routine quality control, calibration of analytical instruments.
In-house Qualified Standard A batch of material synthesized and characterized by the user to serve as a reference standard in the absence of a commercial primary or pharmacopeial standard.[5][6]Purity determined by a mass balance approach.Identification, assay, and impurity tracking for in-house development.

The qualification of an in-house reference standard is a critical process that underpins the reliability of all subsequent analytical data.

cluster_0 Reference Standard Qualification Workflow synthesis Synthesize or Procure High-Purity Batch purification Purify to Highest Possible Level synthesis->purification e.g., Crystallization, Prep-HPLC characterization Comprehensive Characterization purification->characterization Identity, Purity, Potency documentation Generate Certificate of Analysis (CoA) characterization->documentation Summarize all data storage Establish Stable Storage Conditions documentation->storage Define re-test date cluster_1 Impurity Identification Workflow using LC-MS lc_separation LC Separation (HPLC/UPLC) ms_detection MS Detection (HRMS) lc_separation->ms_detection parent_ion Determine Parent Ion (m/z) ms_detection->parent_ion formula_prediction Predict Elemental Composition parent_ion->formula_prediction msms_fragmentation MS/MS Fragmentation parent_ion->msms_fragmentation structure_proposal Propose Putative Structure formula_prediction->structure_proposal msms_fragmentation->structure_proposal nmr_confirmation Confirm with NMR (if isolated) structure_proposal->nmr_confirmation

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Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-(3-chloro-2-methylphenyl)propanamide
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3-amino-N-(3-chloro-2-methylphenyl)propanamide
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